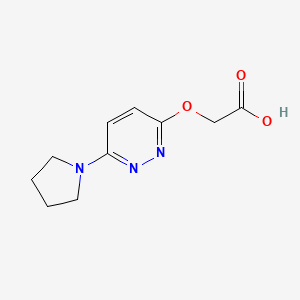![molecular formula C11H13N3OS B1493312 (6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamin CAS No. 2097959-89-0](/img/structure/B1493312.png)
(6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamin
Übersicht
Beschreibung
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolumineszierende Materialien
Der Thiophen-Bestandteil in der Struktur der Verbindung deutet auf eine mögliche Verwendung in photolumineszierenden Materialien hin. Ähnliche heteroleptische Kupfer(I)-Komplexe wurden unter Verwendung verwandter Liganden synthetisiert und zeigten Photolumineszenz . Diese Materialien können in organischen lichtemittierenden Dioden (OLEDs) und lichtemittierenden elektrochemischen Zellen (LECs) eingesetzt werden und bieten eine vielversprechende Alternative zu schwermetallbasierten phosphoreszierenden Materialien.
Medizinische Chemie
Thiophenderivate sind bekannt für ihre vielfältigen therapeutischen Eigenschaften. Sie wurden in der medizinischen Chemie für ihre entzündungshemmenden, antipsychotischen, antiarrhythmischen und anticancerogenen Aktivitäten eingesetzt . Die betreffende Verbindung könnte auf ähnliche pharmakologische Aktivitäten untersucht werden, was möglicherweise zur Entwicklung neuer Therapeutika führt.
Antioxidantien
Verbindungen, die Thiophen-Einheiten enthalten, wurden auf ihre antioxidativen Eigenschaften untersucht. Das Vorhandensein des Thiophens in der Verbindung könnte auf seine Verwendung als Antioxidans hindeuten, das entscheidend für die Bekämpfung von Krankheiten ist, die mit oxidativem Stress zusammenhängen .
Entzündungshemmende Medikamente
Die entzündungshemmenden Eigenschaften von Thiophenderivaten machen sie zu Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten. Untersuchungen an ähnlichen Verbindungen haben in diesem Bereich Potenzial gezeigt, was darauf hindeutet, dass die Verbindung synthetisiert und auf solche Aktivitäten getestet werden könnte .
Materialwissenschaften
In den Materialwissenschaften wurden Thiophen und seine Derivate verwendet, um Polymere und kleine Moleküle mit leitenden Eigenschaften zu erzeugen. Die Verbindung könnte auf ihre elektrische Leitfähigkeit untersucht und zur Entwicklung neuer Materialien für die Elektronik eingesetzt werden .
Krebsforschung
Thiophenderivate wurden auf ihre zytotoxischen Wirkungen gegen Krebszellen untersucht. Die Verbindung könnte synthetisiert und ihre Wirksamkeit gegen verschiedene Krebszelllinien könnte bewertet werden, was möglicherweise zur Krebsbehandlungsforschung beiträgt .
Biochemische Analyse
Biochemical Properties
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular processes. For instance, (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine has been observed to inhibit certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to impact the MAPK/ERK signaling pathway, leading to changes in gene expression that affect cell proliferation and apoptosis. Additionally, (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction. Additionally, (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can affect its efficacy and potency. In in vitro studies, the stability of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine was found to be influenced by factors such as pH and temperature. Long-term exposure to this compound has also been shown to result in changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine vary with different dosages. At lower doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, it can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, which influence its localization and accumulation. The distribution of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine within tissues is also affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine to these compartments. The localization of this compound within the mitochondria has been associated with its effects on cellular respiration and apoptosis .
Eigenschaften
IUPAC Name |
(6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-5-8-4-9-7-15-10(6-14(9)13-8)11-2-1-3-16-11/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFMQLVXMMRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)CN)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)





![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)

![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)

